molecular formula C8H6N2O3 B1351189 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- CAS No. 89143-12-4

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

Cat. No. B1351189
CAS RN: 89143-12-4
M. Wt: 178.14 g/mol
InChI Key: OGTXKXDQFNORIF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization of Metal Complexes

A study by Urdaneta et al. (2015) explored the synthesis of new ligands, including one based on the isoxazole-pyrrole moiety, and their coordination chemistry toward Cu(I) and Zn(II). The ligands and their complexes were characterized using techniques like NMR, HRMS, FTIR, and UV-Vis spectroscopy. This research highlighted the potential of these compounds in developing coordination polymers with interesting luminescence properties, indicating applications in materials science and luminescent materials (Urdaneta et al., 2015).

Corrosion Inhibition

Another significant application is in the field of corrosion science. Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione and investigated their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. The findings demonstrated that these compounds are effective corrosion inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Zarrouk et al., 2015).

Synthetic Chemistry and Materials Science

Galenko et al. (2022) developed a synthesis strategy for 1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes, leading to precursors for substituted pyrroloquinoxalines. This method opens new pathways in synthetic organic chemistry, offering building blocks for complex molecular architectures with potential applications in pharmaceuticals and materials science (Galenko et al., 2022).

Heterocyclic Chemistry

Dubovtsev et al. (2017) reported a method for the preparation of multifunctional substituted pyrazolo and isoxazolo pyridines through cyclocondensation of 1H-pyrrole-2,3-diones, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Dubovtsev et al., 2017).

Pharmaceutical Applications

The synthesized compounds, especially those derived from 1H-pyrrole-2,5-dione, exhibit a range of biological activities, including antibacterial properties. This suggests their potential application in developing new therapeutic agents and highlights the importance of these compounds in medicinal chemistry research (Zaki et al., 2016).

Safety And Hazards

Specific safety and hazard information for “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research on “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not specified in the search results. However, given the wide range of pharmacological properties of 1H-Pyrrole-2,5-dione derivatives, further research into their potential applications in medicine could be a promising direction1.


Please consult with a subject matter expert or conduct further research for more specific and detailed information. This information is provided as a general guide and may not be applicable to the specific compound you’re interested in.


properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXKXDQFNORIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384078
Record name 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

CAS RN

89143-12-4
Record name 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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